4-Bromo-3-(hydroxymethyl)benzoic acid

Solubility Reaction Optimization Medicinal Chemistry

This is the definitive building block for eprosartan synthesis, featuring a unique meta-hydroxymethyl handle (LogP 1.64) that ensures superior solubility in polar media—unlike its regioisomer 3-bromo-4-(hydroxymethyl)benzoic acid. The chemically orthogonal –CH₂OH group enables selective derivatization (oxidation, halogenation) without affecting the bromo or carboxylic acid moieties. Using non-validated analogs risks failed reactions, impure products, and costly re-optimization. Procure this validated intermediate to eliminate route-scouting delays and ensure batch-to-batch consistency in your process chemistry.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 790230-04-5
Cat. No. B1524771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(hydroxymethyl)benzoic acid
CAS790230-04-5
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)CO)Br
InChIInChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12)
InChIKeyZKHGQEFOBYVUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Bromo-3-(hydroxymethyl)benzoic acid (CAS 790230-04-5) for Chemical Synthesis


4-Bromo-3-(hydroxymethyl)benzoic acid (CAS 790230-04-5) is an aromatic carboxylic acid building block featuring a bromo substituent at the para position and a hydroxymethyl group at the meta position [1]. It is primarily utilized as a synthetic intermediate in the preparation of the antihypertensive agent eprosartan . Its molecular formula is C8H7BrO3, with a molecular weight of 231.04 g/mol, and it is typically supplied as a solid with a purity of ≥95% .

Why Substituting 4-Bromo-3-(hydroxymethyl)benzoic acid with Close Analogs Risks Synthetic Failure


Attempts to replace 4-bromo-3-(hydroxymethyl)benzoic acid with seemingly similar compounds like its regioisomer 3-bromo-4-(hydroxymethyl)benzoic acid [1] or simpler bromobenzoic acids are demonstrably risky. Key differentiating properties such as its specific LogP (1.64) [2], which impacts solubility and reaction kinetics, and its unique application as a validated intermediate in a known drug synthesis route (eprosartan) , are not replicated by these analogs. Using a non-validated substitute can lead to failed reactions, impure products, or the need for extensive re-optimization, thereby increasing development costs and timelines.

Quantitative Differentiation Evidence: 4-Bromo-3-(hydroxymethyl)benzoic acid vs. In-Class Alternatives


Enhanced Aqueous Solubility vs. 4-Bromo-3-methylbenzoic acid

4-Bromo-3-(hydroxymethyl)benzoic acid demonstrates a markedly lower LogP value (1.64) compared to its non-hydroxylated analog 4-bromo-3-methylbenzoic acid (LogP 2.46) [1]. This 0.82 log unit difference corresponds to a roughly 6.6-fold increase in hydrophilicity [2]. The presence of the hydroxymethyl group significantly improves its handling and reaction compatibility in aqueous or protic solvent systems, reducing the need for strictly anhydrous conditions often required by more lipophilic bromobenzoic acid derivatives [1].

Solubility Reaction Optimization Medicinal Chemistry

High Synthetic Yield Validated for Multigram Scale-up

A patent procedure (WO2010/132016) describes the synthesis of 4-bromo-3-(hydroxymethyl)benzoic acid from 3-(acetoxymethyl)-4-bromobenzoic acid methyl ester with a reported yield of 98% on a 3.06 g scale . This high-yielding, multigram synthesis is validated by 1H NMR and MS characterization data . In contrast, synthesis yields for the regioisomer 3-bromo-4-(hydroxymethyl)benzoic acid are not well-documented in primary literature, and typical methods for related bromo-hydroxymethyl benzoic acids can be more variable, often in the 60-80% range .

Process Chemistry Scale-up Eprosartan Synthesis

Validated Intermediate for Commercial Drug Synthesis

4-Bromo-3-(hydroxymethyl)benzoic acid is specifically cited as a synthetic intermediate in the preparation of eprosartan , an FDA-approved angiotensin II receptor blocker (ARB) for treating hypertension [1]. This provides a clear, high-value application niche that is not shared by its regioisomer, 3-bromo-4-(hydroxymethyl)benzoic acid (CAS 90050-64-9), or other simple bromobenzoic acid derivatives like 4-bromobenzoic acid, which are primarily used as general building blocks or in less specific roles [2].

Drug Synthesis Eprosartan Pharmaceutical Intermediate

Thermal Stability Profile Guides Proper Handling and Storage

Vendor specifications indicate that 4-bromo-3-(hydroxymethyl)benzoic acid should be stored at -20°C for long-term stability . This is a more stringent requirement than for many related compounds, such as 4-bromo-3-methylbenzoic acid, which can be stored at room temperature [1]. HPLC analysis of the solid compound exposed to 50°C for 24 hours shows measurable degradation, with a reported stability score of 38 . This specific thermal sensitivity necessitates controlled cold-chain logistics to ensure material integrity, a critical factor for procurement and inventory management.

Storage Stability Procurement

Recommended Application Scenarios for 4-Bromo-3-(hydroxymethyl)benzoic acid


Process Development and Scale-up of Eprosartan and Related ARBs

This compound is the definitive building block for introducing the 3-(hydroxymethyl)-4-bromophenyl moiety in the synthesis of eprosartan. Its documented high-yield synthesis [1] provides a reliable starting point for process chemists, reducing the need for extensive route scouting and optimization. The validated application ensures that the material purchased will perform as expected in this specific context.

Combinatorial Library Synthesis in Polar Solvent Systems

The enhanced aqueous solubility implied by its low LogP of 1.64 [1] makes this compound a superior choice for building libraries where reactions are performed in polar aprotic or protic solvents. Compared to more lipophilic bromoaryl building blocks like 4-bromo-3-methylbenzoic acid , it offers better handling and potentially more consistent reactivity in such media, which is a key consideration in automated synthesis platforms.

Regiospecific Functionalization via the Hydroxymethyl Handle

The presence of the hydroxymethyl group at the meta position relative to the carboxylic acid offers a unique, synthetically orthogonal handle for further functionalization. This allows for selective derivatization (e.g., oxidation to aldehyde, conversion to halide) without affecting the bromo or carboxylic acid groups. This specific substitution pattern is not available in the 4-(hydroxymethyl) regioisomer [1], enabling the synthesis of more complex, diverse molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-(hydroxymethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.